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Compound of Interest

Compound Name: Fgfr4-IN-21

Cat. No.: B15577763 Get Quote

Comparative Analysis of FGFR4 Inhibitor
Potency
A detailed guide for researchers on the relative potency and selectivity of emerging and

established Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

This guide provides a comparative overview of the potency of several key FGFR4 inhibitors

based on available preclinical data. While information on a compound specifically designated

"Fgfr4-IN-21" is not publicly available, this analysis focuses on well-characterized inhibitors

such as Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527, for which robust

experimental data have been published.

Data Presentation: Potency and Selectivity of
FGFR4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

prominent FGFR4 inhibitors against FGFR family kinases. Lower IC50 values indicate higher

potency. The selectivity is indicated by the fold-difference in IC50 values against other FGFR

family members.
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Inhibitor
FGFR4 IC50
(nM)

FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

Selectivity
vs
FGFR1/2/3

Fisogatinib

(BLU-554)
5 ~1485 ~920 ~250

~297x,

~184x, ~50x

Roblitinib

(FGF401)
1.9 >1900 >1900 >1900 >1000x

H3B-6527 <1.2 320 1290 1060

>250x,

>1000x,

>880x

INCB062079 low nM - - -
>250x vs

other FGFRs

BLU9931 3 ~891 ~552 ~150
~297x,

~184x, ~50x

Note: IC50 values can vary between different assays and experimental conditions. The data

presented here is a synthesis of reported values for comparative purposes.

Fisogatinib (BLU-554) is a potent and highly selective inhibitor of FGFR4.[1] Roblitinib

(FGF401) is also a highly selective and potent FGFR4 inhibitor with an IC50 of 1.9 nM and

demonstrates over 1,000-fold selectivity against other kinases.[2] H3B-6527 is another highly

selective covalent inhibitor of FGFR4 with an IC50 of less than 1.2 nM and shows significant

selectivity over other FGFR family members.[2] INCB062079 is described as a potent and

selective inhibitor with low nanomolar potency against FGFR4 and at least 250-fold selectivity

against other FGFR kinases.[3] BLU9931, a precursor to fisogatinib, is also a potent and

selective FGFR4 inhibitor.[2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of potency data. Below

are generalized protocols for key experiments cited in the comparison of FGFR4 inhibitors.

Biochemical Kinase Assay (for IC50 determination):
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Reagents: Purified recombinant human FGFR4 kinase domain, ATP, a suitable peptide

substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.

Procedure:

The FGFR4 enzyme is incubated with increasing concentrations of the inhibitor in a kinase

reaction buffer.

The kinase reaction is initiated by the addition of ATP and the substrate.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioisotope incorporation (32P-ATP),

fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-

Glo™).

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration relative to a control with no inhibitor. The IC50 value is then determined by

fitting the data to a dose-response curve.

Cellular Proliferation Assay (for EC50 determination):

This assay measures the effect of an inhibitor on the growth of cancer cell lines that are

dependent on FGFR4 signaling.

Cell Lines: Use of hepatocellular carcinoma (HCC) cell lines with known FGF19 amplification

and FGFR4 dependency (e.g., Hep3B, HuH-7).

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of the FGFR4 inhibitor.
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The plates are incubated for a period of time that allows for multiple cell divisions (e.g., 72

hours).

Cell viability or proliferation is assessed using a colorimetric (e.g., MTS or MTT assay),

fluorometric (e.g., CyQUANT®), or luminescence-based (e.g., CellTiter-Glo®) assay.

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the

percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
Visual representations of the FGFR4 signaling pathway and a typical experimental workflow for

inhibitor testing are provided below using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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